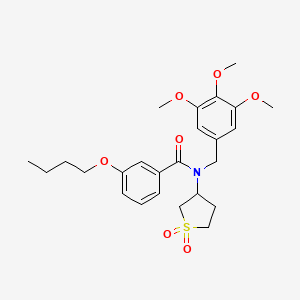![molecular formula C22H25N5OS B11391471 3-ethyl-6-(4-ethylphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391471.png)
3-ethyl-6-(4-ethylphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-6-(4-ETHYLPHENYL)-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 3-ETHYL-6-(4-ETHYLPHENYL)-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-ethylphenylhydrazine with 4-methylbenzoyl isothiocyanate to form an intermediate, which then undergoes cyclization with ethyl isocyanate under controlled conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-ETHYL-6-(4-ETHYLPHENYL)-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of shikimate dehydrogenase, an enzyme involved in the biosynthesis of essential metabolites . This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 3-METHYL-6-(4-METHYLPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 6-(4-METHYLPHENYL)-3-PR-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Compared to these compounds, 3-ETHYL-6-(4-ETHYLPHENYL)-N-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE exhibits unique properties, such as enhanced biological activity and stability under various conditions .
Properties
Molecular Formula |
C22H25N5OS |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-ethyl-6-(4-ethylphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5OS/c1-4-15-8-10-16(11-9-15)19-20(21(28)23-17-12-6-14(3)7-13-17)29-22-25-24-18(5-2)27(22)26-19/h6-13,19-20,26H,4-5H2,1-3H3,(H,23,28) |
InChI Key |
ZJDUJUSOTQLYOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)CC)C(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-ethylphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391388.png)
![2-methyl-6-{[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3(2H)-one](/img/structure/B11391396.png)

![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391400.png)
![1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391416.png)

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11391426.png)

![3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391437.png)
![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391439.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11391469.png)


![Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11391480.png)
